5-Bromo-2-chlorocinnamic acid

Vue d'ensemble

Description

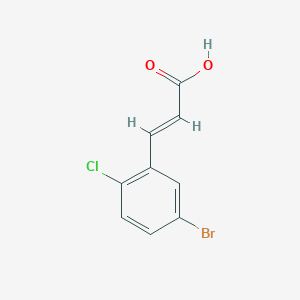

5-Bromo-2-chlorocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of both bromine and chlorine atoms attached to the aromatic ring of cinnamic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorocinnamic acid typically involves the bromination and chlorination of cinnamic acid. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a catalyst and an organic solvent to yield this compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chlorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce complex organic molecules.

Applications De Recherche Scientifique

Pharmacological Applications

5B2CCA is primarily recognized for its role as a precursor in the synthesis of therapeutic agents. It has been investigated for its potential as a building block in drug development, particularly in the creation of SGLT2 inhibitors, which are used to manage diabetes.

Case Study: Synthesis of SGLT2 Inhibitors

- Objective : To evaluate the efficacy of 5B2CCA in synthesizing new SGLT2 inhibitors.

- Methodology : Multi-step synthesis involving bromination and chlorination reactions.

- Results : The synthesized compounds demonstrated promising biological activity against glucose transport mechanisms, indicating potential therapeutic benefits in diabetes management.

Organic Synthesis

In organic chemistry, 5B2CCA serves as an essential intermediate for constructing complex molecular frameworks. Its halogen substituents allow for diverse reactivity patterns, making it valuable in synthetic pathways.

Synthesis Techniques

- Reactions : It participates in reactions such as catalytic protodeboronation and hydromethylation of alkenes.

- Yield : Typical yields from these reactions range around 24%, showcasing its practicality for large-scale applications.

Material Science

The compound is also studied for its structural stability and conformational behavior, which are crucial for developing new polymeric materials.

Research Focus

- Vibrational Spectra Analysis : Investigations into the vibrational spectra provide insights into the molecular conformations that can be utilized in polymer design.

- Applications : Polymers derived from 5B2CCA exhibit enhanced properties suitable for electronics and photonics.

Agricultural Applications

In agriculture, derivatives of 5B2CCA are explored for their potential as pesticides or plant growth regulators.

Field Trials

- Objective : To assess the efficacy of 5B2CCA derivatives against plant diseases.

- Results : Preliminary trials indicate effectiveness in managing certain plant pathogens, although further studies are required to confirm these findings.

Analytical Chemistry

5B2CCA is employed as a standard or reagent in various analytical methods, enhancing the sensitivity and specificity of compound detection.

Applications

- Mass Spectrometry : Utilized as a reference compound due to its distinct fragmentation pattern, improving the accuracy of mass spectrometric analyses.

- Chromatography : Serves as a standard in chromatographic techniques for quantifying other substances.

Environmental Science

The degradation pathways of halogenated compounds like 5B2CCA are crucial for understanding their environmental impact.

Research Methodology

- Monitoring Studies : Researchers monitor breakdown products under various environmental conditions to assess persistence and ecological effects.

- Findings : These studies contribute to understanding how such compounds behave in natural settings and their long-term environmental implications.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Pharmacology | Effective precursor for SGLT2 inhibitors; potential therapeutic benefits. |

| Organic Synthesis | Valuable intermediate; yields around 24% in various reactions. |

| Material Science | Enhances polymer properties; suitable for electronics and photonics. |

| Agriculture | Potential effectiveness against plant diseases; requires further validation. |

| Analytical Chemistry | Improves accuracy in mass spectrometry; used as a standard in chromatography. |

| Environmental Science | Studies on degradation pathways inform ecological impact assessments. |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chlorocinnamic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 5-Bromo-2-chlorobenzoic acid

- 2-Bromo-5-chlorobenzoic acid

- 5-Bromo-2-chloronicotinic acid

Comparison: 5-Bromo-2-chlorocinnamic acid is unique due to the presence of both bromine and chlorine atoms on the cinnamic acid backbone. This structural feature imparts distinct chemical properties, making it more reactive in certain reactions compared to similar compounds. For instance, the presence of the double bond in the cinnamic acid moiety allows for additional reactivity in coupling reactions, which is not observed in benzoic acid derivatives .

Activité Biologique

5-Bromo-2-chlorocinnamic acid is a halogenated derivative of cinnamic acid, notable for its potential biological activities, which have garnered attention in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 249.50 g/mol. It typically appears as a white to light yellow crystalline solid, with a melting point ranging from 154°C to 156°C. The compound exhibits limited solubility in water but is more soluble in organic solvents such as ethanol and methanol.

Biological Activities

The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. These activities are largely attributed to the unique structural features imparted by the bromine and chlorine substituents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on cinnamic acid derivatives have shown varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be above 5.0 mM for many strains, while specific derivatives have demonstrated enhanced activity against Mycobacterium tuberculosis with MIC values ranging from 270 to 675 µM .

| Compound | MIC (µM) against M. tuberculosis | Activity Level |

|---|---|---|

| Cinnamic Acid | 270-675 | Moderate |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of halogenated cinnamic acids has also been explored. In vitro studies suggest that these compounds can induce cytotoxic effects on various cancer cell lines. The presence of halogens is believed to enhance lipophilicity, potentially improving cell membrane penetration and subsequent biological activity .

Anti-inflammatory Properties

The anti-inflammatory effects of related cinnamic acid derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against multidrug-resistant strains, revealing that certain modifications could enhance efficacy compared to traditional antibiotics like ampicillin and isoniazid .

- Synergistic Effects : Another investigation noted that combining this compound with established anti-TB drugs resulted in synergistic effects, suggesting potential for use in combination therapies against resistant strains .

- Cytotoxicity Assessment : Research assessing the cytotoxic profiles of various derivatives indicated that some exhibited submicromolar activity against cancer cell lines, marking them as promising candidates for further development .

Propriétés

IUPAC Name |

(E)-3-(5-bromo-2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPAIDAMESOZSJ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.